4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde
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Overview
Description
4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H13BrN2O3S and a molecular weight of 333.20 g/mol . It is a piperazine derivative that contains a bromobenzenesulfonyl group and a carbaldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Bromobenzenesulfonyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Bromobenzenesulfonyl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The aldehyde group can form covalent bonds with nucleophilic residues in the target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxaldehyde: A simpler piperazine derivative with a formyl group at position 1.
4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylbenzenesulfonyl)piperazine-1-carbaldehyde: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde is unique due to the presence of the bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or methyl groups .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARZPKHJMDHDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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